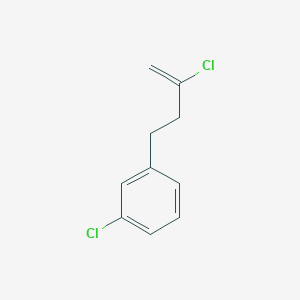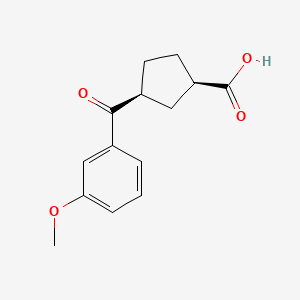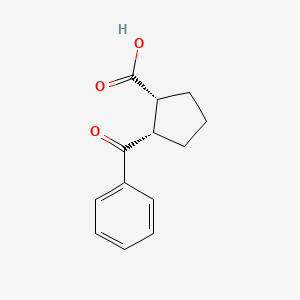
Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone
Vue d'ensemble
Description
Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone is a synthetic compound that belongs to the class of thiazolidinones. It is known for its potent inhibitory effects on protein kinase B (PKB/Akt), making it a subject of extensive research for potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexyl bromide with thiomorpholine in the presence of a base such as sodium hydride to form cyclohexyl thiomorpholine.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-bromobenzaldehyde under Suzuki-Miyaura coupling conditions, using a palladium catalyst and a boron reagent.
Ketone Formation: Finally, the coupled product undergoes oxidation to form the desired ketone.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving protein kinase B (PKB/Akt).
Medicine: Explored for potential therapeutic applications in treating cancer, diabetes, and neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of protein kinase B (PKB/Akt). This inhibition disrupts various cellular signaling pathways involved in cell growth, survival, and metabolism. By targeting these pathways, Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone can induce apoptosis in cancer cells and modulate metabolic processes in diabetes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl phenyl ketone: Similar structure but lacks the thiomorpholine moiety.
Thiomorpholine derivatives: Compounds with similar thiomorpholine groups but different aromatic or aliphatic substituents.
Uniqueness
Cyclohexyl 3-(thiomorpholinomethyl)phenyl ketone is unique due to its specific combination of a cyclohexyl group, a thiomorpholine moiety, and a phenyl ketone structure. This unique structure contributes to its potent inhibitory effects on protein kinase B (PKB/Akt) and its broad range of scientific research applications .
Propriétés
IUPAC Name |
cyclohexyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NOS/c20-18(16-6-2-1-3-7-16)17-8-4-5-15(13-17)14-19-9-11-21-12-10-19/h4-5,8,13,16H,1-3,6-7,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQCUTWPJLACON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90643400 | |
| Record name | Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-14-2 | |
| Record name | Cyclohexyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90643400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1368581.png)

![2-Chloro-3-[2-(3-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1368584.png)




